3-methanesulfinyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7NOS |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-methylsulfinyl-1H-pyrrole |
InChI |
InChI=1S/C5H7NOS/c1-8(7)5-2-3-6-4-5/h2-4,6H,1H3 |
InChI Key |
PYPIVZOWVFRWBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CNC=C1 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Methanesulfinyl 1h Pyrrole and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the 3-sulfenylated pyrrole (B145914) core in a convergent manner, often establishing the key C-S bond during the ring formation process. These methods are advantageous in terms of atom economy and step efficiency.
Regioselective Annulation Approaches to 3-Sulfenylated Pyrroles as Precursors
A powerful method for the direct synthesis of 3-sulfenylated pyrroles involves the gold(I)-catalyzed regioselective annulation of alkynyl thioethers. acs.org This approach utilizes isoxazole-based nitrenoids which react with alkynyl thioethers in a (3+2) cycloaddition. The gold(I) catalyst, such as [IPrAu(CH₃CN)]SbF₆, directs the annulation to proceed with high regioselectivity, leading to the formation of 3-sulfenylated pyrroles as single regioisomers. acs.org The reaction is tolerant of a variety of functional groups on both the alkyne and isoxazole (B147169) components, allowing for the synthesis of a diverse range of substituted 3-sulfenylated pyrroles. acs.org
The choice of the sulfenyl group on the alkyne can influence the reactivity, with different aryl and alkyl thioethers being successfully employed. acs.org For instance, the reaction of an alkynyl thioether with 3,5-dimethylisoxazole (B1293586) in the presence of a gold(I) catalyst in 1,1,1-trifluorotoluene at 80 °C yields the corresponding 3-sulfenylated pyrrole. acs.org This method has been shown to be scalable, demonstrating its practical utility for the synthesis of these important precursors. acs.org
Oxidative Functionalization Pathways from 3-Sulfenylated Pyrroles
Once the 3-sulfenylated pyrrole precursor is obtained, the target 3-methanesulfinyl-1H-pyrrole can be accessed through selective oxidation of the sulfide (B99878). This transformation allows for the introduction of the sulfinyl moiety at a late stage of the synthetic sequence. The oxidation of the sulfur atom must be carefully controlled to avoid over-oxidation to the corresponding sulfone.
A study has demonstrated the effective and selective oxidation of a 3-sulfenylated pyrrole to its sulfinyl form. acs.org This process highlights the viability of a two-step sequence: regioselective annulation followed by oxidation, to access 3-sulfinyl pyrroles. The specific conditions for this oxidation, such as the choice of oxidant and reaction parameters, are crucial for achieving high yields of the desired sulfoxide (B87167) without significant formation of the sulfone byproduct.
Indirect Synthesis and Functional Group Transformations
Indirect methods for the synthesis of this compound involve the formation of the pyrrole ring prior to the introduction or unmasking of the sulfinyl group. These strategies offer flexibility in the choice of starting materials and allow for the late-stage functionalization of complex pyrrole scaffolds.
Introduction of Sulfinyl Moiety via Directed Reactions
The direct introduction of a sulfinyl group onto a pre-existing pyrrole ring can be achieved through electrophilic sulfinylation reactions. One such method involves the use of sulfinamides as sulfinylating agents. An unexpected time-controlled, highly selective C3- or C2-sulfinylation of pyrroles with sulfinamides has been reported. This oxidant-free protocol provides access to C3-sulfinylated pyrroles with moderate to excellent yields and tolerates a variety of functional groups.
Another approach utilizes N-(phenylsulfinyl)phthalimide in the presence of a Lewis acid catalyst like magnesium bromide. This reaction allows for the direct sulfinylation of pyrroles, providing the corresponding sulfoxide-substituted pyrroles. While the reported yields are modest, this method represents a direct entry to sulfinyl pyrroles from simple starting materials.
Modification of Existing Pyrrole Scaffolds to Incorporate Sulfinyl Groups
The incorporation of a sulfinyl group can also be achieved by modifying other functional groups already present on the pyrrole ring. While direct examples of converting a specific functional group to a methanesulfinyl group on a pyrrole are not extensively detailed in the literature, established principles of functional group interconversion can be applied. For instance, a 3-sulfonylpyrrole derivative could potentially be reduced to the corresponding 3-sulfinylpyrrole using controlled reducing agents.
Furthermore, methods for the synthesis of polysubstituted pyrroles from precursors like sulfinimines (N-sulfinyl imines) offer a pathway to incorporate sulfur functionality from the outset of the pyrrole ring construction. nih.gov The synthesis of polysubstituted pyrroles from 3-oxo pyrrolidines also provides a versatile platform where a sulfur-containing substituent could potentially be introduced at the C4 position before aromatization. nih.gov These approaches, while not direct modifications of a pre-formed pyrrole, highlight the strategic incorporation of sulfur-containing moieties that can be later transformed into the desired sulfinyl group.
Catalytic Methods in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its precursors. Various transition metals have been employed to catalyze key bond-forming reactions.
The gold(I)-catalyzed regioselective annulation of alkynyl thioethers, as discussed in section 2.1.1, is a prime example of a catalytic method that directly leads to the 3-sulfenylated pyrrole core. acs.org This transformation is highly efficient and provides excellent control over the regioselectivity of the cycloaddition.
Palladium catalysis has been explored for the sulfinylation of organoboron compounds. acs.orgnih.gov A palladium-catalyzed cross-coupling of a 3-borylated pyrrole with a sulfinate ester could, in principle, provide a route to 3-sulfinylpyrroles. This method offers the advantage of using readily available organoboron reagents and sulfinate esters. acs.orgnih.gov
Rhodium and iridium catalysts have been extensively used in pyrrole synthesis, often through C-H activation or annulation strategies. rsc.orgnih.govnih.govorganic-chemistry.orgresearchgate.netacs.org For instance, rhodium(III)-catalyzed reactions of allylamines and alkenes can generate pyrrole derivatives. nih.gov Iridium carbenes generated from sulfoxonium ylides have also been utilized in cascade reactions to synthesize pyrroles. nih.govresearchgate.net While these methods are powerful for constructing the pyrrole ring, their direct application to the synthesis of 3-sulfinylpyrroles would depend on the compatibility of the starting materials and reaction conditions with the sulfinyl group or its precursor.
Visible light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. While its application for the direct C-H sulfinylation of pyrroles is still developing, related transformations such as the metal-free C-H sulfonamidation of pyrroles have been reported, suggesting the potential for future developments in photocatalytic sulfinylation. researchgate.net
Table of Synthetic Methodologies for 3-Sulfinyl and 3-Sulfenyl Pyrroles
| Method | Section | Description | Catalyst/Reagent | Precursor | Product |
| Regioselective Annulation | 2.1.1 | Gold(I)-catalyzed (3+2) cycloaddition of alkynyl thioethers and isoxazoles. acs.org | [IPrAu(CH₃CN)]SbF₆ | Alkynyl thioether, Isoxazole | 3-Sulfenylated pyrrole |
| Oxidative Functionalization | 2.1.2 | Selective oxidation of the sulfide to a sulfoxide. acs.org | Oxidizing agent | 3-Sulfenylated pyrrole | 3-Sulfinyl pyrrole |
| Direct Sulfinylation | 2.2.1 | Time-controlled regioselective sulfinylation with sulfinamides. | Sulfinamide | Pyrrole | 3-Sulfinyl pyrrole |
| Direct Sulfinylation | 2.2.1 | Lewis acid-catalyzed sulfinylation with N-(phenylsulfinyl)phthalimide. | MgBr₂, N-(phenylsulfinyl)phthalimide | Pyrrole | 3-Sulfinyl pyrrole |
| Palladium-Catalyzed Sulfinylation | 2.3 | Cross-coupling of organoboron compounds with sulfinate esters. acs.orgnih.gov | Palladium catalyst | 3-Borylpyrrole, Sulfinate ester | 3-Sulfinyl pyrrole |
Transition Metal-Catalyzed Processes for Pyrrole Core Formation
Transition metal catalysis offers powerful and versatile tools for the construction of the pyrrole nucleus, often providing high levels of regioselectivity and functional group tolerance. These methods can be adapted to produce 3-substituted pyrroles, which are key intermediates for the synthesis of this compound.
A general strategy involves the synthesis of a 3-halopyrrole, which can then undergo further functionalization. For instance, protecting the pyrrole nitrogen with a bulky group like triisopropylsilyl (TIPS) can direct electrophilic substitution to the 3-position. The resulting 3-bromo-1-(triisopropylsilyl)pyrrole (B1272388) is a valuable precursor that can undergo halogen-metal exchange, followed by reaction with an appropriate electrophile to introduce a desired substituent at the 3-position. johnshopkins.eduacs.org This approach provides a pathway to 3-substituted pyrroles that can be subsequently converted to the target methanesulfinyl derivative.
Rhodium and zinc catalysts have been effectively used in the synthesis of polysubstituted pyrroles from dienyl azides at room temperature. organic-chemistry.orgorganic-chemistry.org This method is notable for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.org Specifically, zinc iodide has been shown to be a cost-effective and efficient catalyst for this transformation. organic-chemistry.org
Ruthenium-catalyzed reactions also provide a robust avenue to substituted pyrroles. A three-component coupling of simple and readily available substrates using a ruthenium-xantphos catalyst system yields a wide range of substituted pyrroles with high regioselectivity. capes.gov.br Another approach utilizes a ruthenium Grubbs catalyst for the ring-closing metathesis of diallylamines, followed by an in-situ oxidative aromatization facilitated by a copper co-catalyst to produce N-sulfonyl- and N-acylpyrroles. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Transition Metal-Catalyzed Syntheses of Pyrrole Derivatives
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
|---|---|---|---|
| ZnI₂ or Rh₂(O₂CC₃F₇)₄ | Dienyl azides | 2,5-Disubstituted and 2,4,5-trisubstituted pyrroles | organic-chemistry.orgorganic-chemistry.org |
| Ruthenium Grubbs catalyst / Cu(OTf)₂ | Diallylamines | N-Sulfonylpyrroles | organic-chemistry.orgorganic-chemistry.org |
| [RuCl₂(p-cymene)]₂ / Xantphos | Ketones, amino alcohols, alkynes | Substituted pyrroles | capes.gov.br |
Organocatalytic and Metal-Free Approaches to Pyrrole Derivatives
In recent years, organocatalytic and metal-free synthetic methods have gained prominence as powerful alternatives to traditional metal-catalyzed reactions, often offering milder reaction conditions and avoiding contamination of products with toxic heavy metals.
A direct and efficient method for the synthesis of sulfinyl pyrroles involves the reaction of pyrroles with N-(phenylsulfinyl)phthalimide. thieme-connect.de This reaction, promoted by a catalytic amount of magnesium bromide, provides a one-step route to sulfoxide-substituted pyrroles, representing a significant improvement over multi-step protocols. thieme-connect.de This approach is particularly relevant for the direct introduction of the sulfinyl group onto a pre-formed pyrrole ring.
In an interesting case of unexpected reactivity, the reaction of 2,5-dimethylpyrrole with phenylsulfonyl chloride in the presence of a phase transfer catalyst and sodium hydroxide (B78521) solution did not yield the expected N-sulfonylated product. Instead, it produced 1-phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole. researchgate.net The structure of this 3-sulfinyl pyrrole derivative was confirmed by X-ray crystallography. This discovery highlights a potential metal-free pathway to C-3 sulfinylated pyrroles, driven by the electronic properties of the substituted pyrrole ring. researchgate.net
Multicomponent reactions (MCRs) under organocatalysis represent another efficient strategy for the assembly of polysubstituted pyrroles. An organocatalyzed three-component reaction of 1,2-diones, aldehydes, and arylamines, using 4-methylbenzenesulfonic acid monohydrate as the catalyst, provides access to a wide variety of polysubstituted pyrroles under mild conditions. nih.govrsc.org Similarly, catalyst- and solvent-free sequential three-component reactions of primary aliphatic amines, active methylene (B1212753) compounds, and 1,2-diaza-1,3-dienes have been developed for the efficient synthesis of polysubstituted pyrroles. acs.org These methods could be adapted to generate pyrrole scaffolds suitable for subsequent conversion to 3-methanesulfinyl derivatives.
Table 2: Selected Organocatalytic and Metal-Free Syntheses of Pyrrole Derivatives
| Catalyst/Reagents | Starting Materials | Product Type | Reference |
|---|---|---|---|
| MgBr₂ | Pyrrole, N-(phenylsulfinyl)phthalimide | Sulfinyl pyrroles | thieme-connect.de |
| NaOH / Phase transfer catalyst | 2,5-Dimethylpyrrole, Phenylsulfonyl chloride | 1-Phenylsulfonyl-3-phenylsulfinyl-2,5-dimethylpyrrole | researchgate.net |
| 4-Methylbenzenesulfonic acid monohydrate | 1,2-Diones, aldehydes, arylamines | Polysubstituted pyrroles | nih.govrsc.org |
Green Chemistry Principles in Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrrole derivatives, to minimize environmental impact and enhance sustainability. These principles focus on the use of renewable feedstocks, reduction of waste, and the use of non-toxic solvents and catalysts.
The development of catalyst- and solvent-free methods for pyrrole synthesis is a significant advancement in green chemistry. acs.orgacs.org For example, a one-pot, multicomponent reaction of arylglyoxal, 1,3-dicarbonyl compounds, indole, and aromatic amines has been developed to produce polysubstituted pyrroles in good yields without the need for a catalyst or column chromatography for purification. acs.org Such strategies significantly reduce waste and simplify experimental procedures.
The use of environmentally benign solvents, such as water or ionic liquids, is another key aspect of green pyrrole synthesis. semanticscholar.orgpublish.csiro.au Ionic liquids, in particular, have been employed as reusable catalysts and solvents in the synthesis of highly functionalized pyrroles. publish.csiro.au Ultrasound-assisted synthesis in water has also been shown to be an effective green method for preparing pyrrole derivatives, increasing reaction rates and avoiding high temperatures. semanticscholar.org
For the synthesis of this compound and its derivatives, applying green chemistry principles could involve several strategies. The one-step sulfenylation and sulfinylation of pyrroles using N-(aryl- and alkylthio)phthalimides is an example of an atom-economical reaction that is more efficient than traditional multi-step methods. thieme-connect.de Furthermore, exploring the use of recyclable catalysts, such as copper on magnetic nanoparticles (Cu@imine/Fe₃O₄ MNPs), which have been used for the synthesis of other polysubstituted pyrroles under solvent-free conditions, could provide a sustainable route to key intermediates. researchgate.net The synthesis of N-sulfonylpyrroles using molecular oxygen as a non-hazardous oxidant is another example of a greener alternative to traditional methods that rely on stoichiometric, often hazardous, oxidizing agents. organic-chemistry.org
By integrating these green methodologies, the synthesis of complex pyrrole derivatives like this compound can be achieved in a more sustainable and environmentally responsible manner.
Iii. Mechanistic Investigations of 3 Methanesulfinyl 1h Pyrrole Reactions
Reaction Pathways and Intermediates
The presence of both a pyrrole (B145914) ring and a sulfinyl group in 3-methanesulfinyl-1H-pyrrole allows for a diverse range of reaction pathways, often involving unique intermediates.
Recent studies have highlighted the potential for sulfonyl pyrroles to serve as precursors to both sulfonyl and pyrrolyl radicals. rsc.org Visible light-mediated radical/radical cross-coupling strategies have been developed using sulfonyl pyrroles, which can lead to the formation of new carbon-carbon bonds. rsc.org This approach has been successful in constructing dipyrrolyl acetonitriles and benzhydryl pyrroles. rsc.org Density functional theory (DFT) calculations suggest that energy transfer from an excited photocatalyst to the sulfonyl pyrrole facilitates the cleavage of the N–S bond, generating the key radical intermediates. rsc.org
While direct studies on radical reactions of this compound are not extensively detailed in the provided results, the behavior of related sulfonyl pyrroles suggests that the sulfinyl group could also participate in radical processes. The homolytic cleavage of the S–S bond in sulfinyl sulfones, for instance, generates both sulfonyl and sulfinyl radicals. nih.gov This suggests that under appropriate conditions, the C-S bond in this compound could undergo homolysis to generate a pyrrolyl radical and a methanesulfinyl radical. Further investigation is needed to explore the viability and synthetic utility of such radical pathways for this compound.
Pyrrole and its derivatives can participate in various cycloaddition and annulation reactions to construct more complex heterocyclic systems. mdpi.comrsc.org While the direct involvement of this compound in these reactions is not explicitly detailed, the general principles of cycloaddition reactions involving pyrroles provide a framework for understanding its potential reactivity.
Pyrroles can act as the 4π component in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org The sulfinyl group at the 3-position, being electron-withdrawing, could potentially influence the dienophilic character of the pyrrole ring.
Furthermore, [3+2] cycloaddition reactions are a common method for synthesizing five-membered rings. vaia.comlibretexts.org These reactions involve a three-atom dipole and a dipolarophile. libretexts.org It is conceivable that derivatives of this compound could be designed to act as either the dipole or the dipolarophile component in such reactions. For instance, the generation of an azomethine ylide from the pyrrole ring could lead to [3+2] cycloadditions with various dipolarophiles. uchicago.edu
Palladium-catalyzed [4+1] annulation reactions provide an efficient route to substituted pyrroles. mdpi.com A proposed mechanism for this reaction involves the formation of a Pd-alkyl intermediate, followed by β-hydride elimination and Pd-H reinsertion to form a new intermediate, which then undergoes a second β-hydride elimination to yield the pyrrole product. mdpi.com The catalyst is regenerated through oxidation by an external oxidant like O₂. mdpi.com The presence of the methanesulfinyl group could influence the stability of the intermediates and the regioselectivity of such annulation reactions.
Pyrrole rings can undergo a variety of skeletal rearrangements and ring transformations, leading to the formation of different heterocyclic structures. nih.govresearchgate.netresearchgate.netpharmaguideline.com For example, the Ciamician–Dennstedt rearrangement involves the reaction of pyrroles with carbenes to form a dichlorocyclopropane intermediate, which then rearranges to a 3-chloropyridine. wikipedia.org
Ring transformation of 1,2-thiazolium salts through sulfur extrusion has been reported as a novel synthesis of pyrrole-2-carboxylic acid derivatives. researchgate.net This suggests that sulfur-containing pyrrole derivatives can be precursors to other pyrrolic structures via rearrangement pathways.
In the context of drug metabolism, the oxidation of the pyrrole ring in mopidralazine, a pyrrolylpyridazinamine, is hypothesized to lead to ring opening. This is followed by a chemical rearrangement that can result in the formation of triazolo- and pyridazino-pyridazine derivatives. nih.gov This metabolic pathway highlights the potential for the pyrrole ring in compounds like this compound to undergo oxidative ring-opening and subsequent rearrangement.
A nih.govnih.gov-sigmatropic rearrangement is a key step in the Piloty–Robinson pyrrole synthesis, where a di-imine intermediate rearranges before ring closure. wikipedia.org Additionally, treatment of a vinyl sulfoxide (B87167) with trifluoromethanesulfonic anhydride (B1165640) can lead to a product formed via a nih.govnih.gov-sigmatropic rearrangement. nih.gov These examples indicate that the sulfinyl group in this compound could potentially participate in or influence sigmatropic rearrangements.
Role of the Sulfinyl Moiety in Reaction Directivity and Reactivity
The sulfinyl group (S=O) is a key functional group that significantly influences the reactivity and regioselectivity of reactions involving the pyrrole ring. Its electronic and steric properties play a crucial role in directing incoming reagents to specific positions.
The sulfinyl group is generally considered to be electron-withdrawing. researchgate.netfigshare.com This property arises from the electronegativity of the oxygen atom and the ability of the sulfur atom to accept electron density, potentially through d-orbital participation. researchgate.net In the context of the pyrrole ring, an electron-withdrawing substituent at the 3-position deactivates the ring towards electrophilic substitution. pharmaguideline.com Pyrrole itself is a π-excessive ring, making it highly reactive towards electrophiles, typically at the C2 position. pharmaguideline.comyoutube.com However, the presence of an electron-withdrawing group like the sulfinyl moiety at C3 would be expected to decrease the electron density of the ring, making electrophilic attack more difficult.
The directing effect of substituents on the pyrrole ring is a critical factor in determining the outcome of electrophilic substitution reactions. While an unsubstituted pyrrole favors substitution at the C2 position, the presence of a substituent at C3 can alter this preference. The electron-withdrawing nature of the sulfinyl group at C3 would likely direct incoming electrophiles to the C5 position, which is the position furthest from the deactivating group and still activated by the nitrogen lone pair. Research on 3-acylpyrroles, which also have an electron-withdrawing group at C3, shows that Friedel-Crafts acylation occurs regioselectively at the C5 position. researchgate.net
Conversely, the electron-withdrawing sulfinyl group would make the pyrrole ring more susceptible to nucleophilic attack. Nucleophilic aromatic substitution is generally difficult on the electron-rich pyrrole ring, but the presence of a strong electron-withdrawing group can facilitate such reactions.
The steric bulk of the methanesulfinyl group can also play a significant role in directing the regioselectivity of reactions. In cases where multiple positions are electronically favorable for attack, the sterically less hindered position will often be preferred. For instance, in the functionalization of 3-oxo pyrrolidines, electrophiles react regioselectively at the C-4 position due to the lower steric hindrance compared to the C-2 position. nih.gov
The sulfinyl group itself is a stereogenic center, meaning that this compound is a chiral molecule. acs.org This inherent chirality can be exploited to achieve stereoselective transformations. The chiral sulfinyl group can act as a chiral auxiliary, directing the approach of reagents to one face of the pyrrole ring over the other, leading to the formation of enantiomerically enriched products. The stereoselective synthesis of chiral sulfinyl compounds is a well-established field, and these principles can be applied to reactions involving this compound. acs.org For example, the stereochemistry of the sulfinyl group has been shown to direct the approach of a sulfinyl radical in the disulfurization of alkynes. nih.gov
The combination of electronic and steric effects of the methanesulfinyl group provides a powerful tool for controlling the outcome of reactions on the pyrrole ring, enabling the regioselective and stereoselective synthesis of a wide range of functionalized pyrrole derivatives. nih.gov
Interactive Data Table: Regioselectivity in Pyrrole Reactions
The following table summarizes the regioselective outcomes of various reactions on substituted pyrroles, providing insights into the directing effects of different functional groups.
| Starting Material | Reagent(s) | Position of Substitution | Reference |
| 1-(Phenylsulfonyl)pyrrole | Acyl chloride, AlCl₃ | C3 | researchgate.net |
| 1-(Phenylsulfonyl)pyrrole | Acyl chloride, BF₃·OEt₂ | C2 | researchgate.net |
| 3-Acylpyrroles | Acyl chloride, Lewis Acid | C5 | researchgate.net |
| 3,5-Dichloropyrrole-2,4-dicarboxaldehyde | Secondary Amine | C2 (condensation) | researchgate.net |
| N-Alkyl-3,5-dichloropyrrole-2,4-dicarboxaldehyde | Secondary Amine | C5 (substitution) | researchgate.net |
| 2-Phenylpyrroles | Alkyl/Benzyl Halide, PdBr₂ | ortho-position of benzene (B151609) ring | nih.gov |
Theoretical and Computational Mechanistic Studies
The intrinsic reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing nature of the sulfinyl group. Theoretical studies are paramount in dissecting these electronic effects and predicting the most probable reaction pathways.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and to map out the potential energy surface of a chemical reaction. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed, providing critical insights into the reaction's feasibility and kinetics.
In the context of this compound, DFT calculations would be instrumental in studying various reaction types, such as electrophilic aromatic substitution, oxidation at the sulfur atom, or reactions involving the N-H bond. A typical DFT study would involve the use of a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G* or larger) to optimize the geometries of all stationary points along a proposed reaction coordinate.
For instance, in a hypothetical electrophilic substitution reaction, DFT calculations could elucidate the regioselectivity by comparing the activation energies for attack at the C2, C4, and C5 positions of the pyrrole ring. The sulfinyl group's electronic influence would be a key determinant of the calculated energy barriers.
To illustrate, a hypothetical reaction energy profile for the oxidation of the sulfinyl group to a sulfonyl group could be calculated. This would involve identifying the transition state for the oxygen transfer from an oxidant, like a peroxy acid, to the sulfur atom. The calculated activation energy would provide a quantitative measure of the reaction's kinetic barrier.
| Stationary Point | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Oxidant | 0.0 |
| TS1 | Transition state for oxygen transfer | Calculated Value |
| Products | 3-Methanesulfonyl-1H-pyrrole + Byproduct | Calculated Value |
Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.
Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly connect the reactants and products on the potential energy surface.
Molecular Dynamics Simulations of Reaction Processes
While DFT provides a static picture of a reaction pathway, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the atomic motions over time. MD simulations are particularly useful for understanding the role of the solvent and the conformational flexibility of the reacting molecules.
For a reaction involving this compound in a solvent, MD simulations could be employed to study the solvation dynamics and their effect on the reaction mechanism. By simulating the system at a given temperature, one can observe the conformational changes of the pyrrole derivative and the surrounding solvent molecules in the approach to the transition state.
An MD simulation would typically start with the system equilibrated at a specific temperature. The trajectories of all atoms would then be calculated by integrating Newton's equations of motion over a series of small time steps. Analysis of these trajectories can reveal important dynamic features of the reaction, such as the lifetime of intermediates and the role of specific solvent-solute interactions.
For example, in a reaction where proton transfer is involved, MD simulations could help visualize the formation and breaking of hydrogen bonds with solvent molecules and their role in stabilizing charged intermediates.
| Simulation Parameter | Description | Typical Value |
| Force Field | Describes the potential energy of the system | e.g., AMBER, CHARMM |
| Solvent Model | Represents the solvent molecules | e.g., TIP3P for water |
| Temperature | The temperature at which the simulation is run | e.g., 298 K |
| Simulation Time | The total duration of the simulation | Nanoseconds (ns) |
Note: The values in this table are illustrative of typical parameters for an MD simulation.
Iv. Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Isomerism
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 3-methanesulfinyl-1H-pyrrole. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, allowing for a detailed map of the molecular structure.
In ¹H NMR spectroscopy, the chemical shifts of the pyrrole (B145914) ring protons are particularly sensitive to the nature and position of substituents. ipb.pt For a 3-substituted pyrrole, distinct signals are expected for the protons at the C2, C4, and C5 positions. The chemical shifts (δ) for pyrrole protons typically appear in the aromatic region, and the presence of the electron-withdrawing methanesulfinyl group at the C3 position would influence these shifts. ipb.pt The protons on the pyrrole ring are coupled to each other and can also show coupling to the N-H proton. ipb.pt The methyl protons of the methanesulfinyl group would appear as a singlet in the aliphatic region of the spectrum. The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration. ipb.pt
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the pyrrole ring carbons (C2, C3, C4, C5) are also influenced by the substituent. ipb.pt Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals definitively by revealing their connectivity.
Furthermore, NMR is a powerful tool for studying structural dynamics and potential isomerism. nih.govnih.gov Techniques like variable-temperature NMR can be employed to investigate conformational changes or the potential for tautomerism involving the pyrrole N-H proton.
Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: These are expected values based on general principles and data for related pyrrole compounds. ipb.ptresearchgate.net Actual experimental values may vary.)
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| H on C2 | ¹H | ~6.8 - 7.2 | Triplet |
| H on C4 | ¹H | ~6.2 - 6.6 | Triplet |
| H on C5 | ¹H | ~6.6 - 7.0 | Triplet |
| NH | ¹H | Variable (e.g., 8.0 - 9.0) | Broad Singlet |
| CH ₃-S(O)- | ¹H | ~2.5 - 3.0 | Singlet |
| C2 | ¹³C | ~118 - 122 | |
| C3 | ¹³C | ~115 - 120 | |
| C4 | ¹³C | ~108 - 112 | |
| C5 | ¹³C | ~114 - 118 | |
| C H₃-S(O)- | ¹³C | ~40 - 45 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Reaction Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for monitoring the progress of reactions in which it participates. nih.govresearchgate.net These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. bellevuecollege.edulibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A prominent, moderately broad band in the region of 3300-3500 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrrole ring. pressbooks.pub The C-H stretching vibrations of the aromatic pyrrole ring typically appear between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed between 2850 and 3000 cm⁻¹. libretexts.org
The most diagnostic peak for the sulfinyl group is the S=O stretch, which is strong and typically found in the 1030-1070 cm⁻¹ range. The C=C stretching vibrations of the pyrrole ring usually give rise to bands in the 1400-1600 cm⁻¹ region. libretexts.org By monitoring the appearance or disappearance of these characteristic bands, one can follow the course of a chemical reaction, for example, the oxidation of a precursor sulfide (B99878) to the target sulfoxide (B87167). rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net While the N-H and S=O stretches are also visible in Raman spectra, the C=C and C-C ring stretching modes of the pyrrole ring often produce strong Raman signals. nih.gov The symmetric nature of certain vibrations can make them more intense in Raman than in IR, aiding in a more complete vibrational assignment. researchgate.net This technique is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water.
Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on general spectroscopic data. libretexts.orgpressbooks.publibretexts.org)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Pyrrole N-H | Stretch | 3300 - 3500 | IR |
| Pyrrole C-H | Stretch | 3000 - 3100 | IR, Raman |
| Methyl C-H | Stretch | 2850 - 3000 | IR, Raman |
| Pyrrole C=C | Stretch | 1400 - 1600 | IR, Raman |
| Sulfoxide S=O | Stretch | 1030 - 1070 | IR, Raman |
High-Resolution Mass Spectrometry (HR-MS) for Reaction Product Identification and Purity Assessment
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical tool for the characterization of this compound. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. This is invaluable for confirming the identity of a synthesized product and distinguishing it from other compounds with the same nominal mass.
For this compound (C₅H₇NOS), the exact mass can be calculated with high precision. An experimental HR-MS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.
Beyond confirming the target molecule, HR-MS is instrumental in assessing the purity of a sample. It can detect and help identify reaction byproducts, impurities, or degradation products, even at very low concentrations. rsc.org By analyzing the exact masses of these other components, plausible molecular formulas can be proposed, offering insights into side reactions or decomposition pathways. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of both the main product and any impurities.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Description | Value |
| Molecular Formula | C₅H₇NOS | |
| Calculated Exact Mass | Theoretical monoisotopic mass | 129.0248 g/mol |
| Analysis Goal | Product Identification | Confirming the presence of the [M+H]⁺ or [M]⁺˙ ion with high mass accuracy. |
| Analysis Goal | Purity Assessment | Detecting and identifying masses corresponding to potential impurities or byproducts. |
V. Exploration of Chemical Reactivity and Derivatization of 3 Methanesulfinyl 1h Pyrrole
Reactions Involving the Pyrrole (B145914) Ring System
The pyrrole nucleus, while inherently rich in electrons, experiences a modulation of its reactivity due to the C-3 sulfinyl substituent. This influence dictates the regiochemical outcome of various transformations.
The pyrrole ring is well-known for its high reactivity towards electrophiles, significantly greater than that of benzene (B151609). In an unsubstituted pyrrole, electrophilic attack occurs preferentially at the C-2 (α) position due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance, which involves three resonance structures. onlineorganicchemistrytutor.commtu.edu Attack at the C-3 (β) position leads to a less stable intermediate with only two contributing resonance structures. onlineorganicchemistrytutor.commtu.edu
In 3-methanesulfinyl-1H-pyrrole, the C-3 position is occupied. The methanesulfinyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the inherent high reactivity of the pyrrole nucleus still allows for substitution reactions to occur under suitable conditions. The directing effect of the C-3 substituent channels incoming electrophiles primarily to the vacant C-5 position, which is sterically accessible and electronically favored. The C-2 position is also a potential site for substitution.
Research on other 3-substituted pyrroles has shown that electrophilic substitution, such as Friedel-Crafts acetylation, can be directed to the C-5 or C-4 positions, depending on the nature of the substituent and the reaction conditions. researchgate.net For instance, the Friedel-Crafts acetylation of various 2-substituted pyrroles leads to substitution at the 4- or 5-position, illustrating the directing influence of substituents on the ring. researchgate.net
Table 1: Representative Electrophilic Aromatic Substitution on Substituted Pyrroles
| Substrate | Reagents and Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Methyl 2-pyrrolecarboxylate | Acetic anhydride (B1165640), SnCl₄ | Methyl 4-acetyl-2-pyrrolecarboxylate | researchgate.net |
| 2-Pyrrolecarbonitrile | Trichloroacetyl chloride, AlCl₃ | 4-Trichloroacetyl-2-pyrrolecarbonitrile | researchgate.net |
| 3-Benzoylpyrrole | Iodine, HIO₃ | 2,4-Diiodo-3-benzoylpyrrole | researchgate.net |
Nucleophilic substitution directly on an unactivated pyrrole ring is uncommon due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups can facilitate such reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com The methanesulfinyl group at C-3 provides some degree of activation, making the ring more susceptible to nucleophilic attack compared to simple alkylpyrroles.
A significant reaction in this class for pyrrole sulfoxides is the nucleophilic ortho-alkylation via a sequence involving an interrupted Pummerer reaction followed by a thio-Claisen rearrangement. nih.gov This process allows for the formal nucleophilic substitution of a hydrogen atom on the pyrrole ring, ortho to the sulfinyl group. When this compound is activated with an anhydride like trifluoroacetic anhydride (TFAA), it can react with allylic nucleophiles. The reaction proceeds through an allylsulfonium salt intermediate which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to install the allyl group at the C-2 position, followed by rearomatization. nih.gov This provides a powerful, metal-free method for C-H functionalization. nih.gov
Table 2: Nucleophilic ortho-Allylation of Pyrrole Sulfoxide (B87167)
| Substrate | Activating Agent | Nucleophile | Product | Key Transformation | Reference |
|---|---|---|---|---|---|
| N-Substituted 3-Sulfinylpyrrole | Trifluoroacetic anhydride (TFAA) | Allyltrimethylsilane | N-Substituted 2-allyl-3-sulfinylpyrrole | Interrupted Pummerer / Thio-Claisen Rearrangement | nih.gov |
Transformations of the Sulfinyl Group
The sulfinyl moiety is a versatile functional handle, amenable to oxidation, reduction, and rearrangement reactions, opening pathways to a variety of other sulfur-functionalized pyrroles.
The oxidation of the sulfinyl group to the corresponding sulfonyl group is a common and high-yielding transformation. This conversion significantly alters the electronic properties of the substituent, making it a much stronger electron-withdrawing group. Various oxidizing agents can accomplish this transformation. For instance, meta-chloroperoxybenzoic acid (m-CPBA) is frequently used for the oxidation of sulfides and sulfoxides. The resulting 3-methanesulfonyl-1H-pyrrole is a precursor for various biologically active molecules and a useful synthetic intermediate.
Table 3: Representative Oxidation of Sulfoxides to Sulfones
| Starting Material Class | Typical Reagent | Product Class | Reaction Type |
|---|---|---|---|
| Aryl alkyl sulfoxides | m-Chloroperoxybenzoic acid (m-CPBA), Hydrogen peroxide (H₂O₂) | Aryl alkyl sulfones | Oxidation |
The sulfinyl group can be reduced back to the corresponding sulfenyl (sulfide) group. This transformation can be achieved using various reducing agents. For example, hydride sources can be employed for this purpose. The investigation of chemoselective reductions on substituted pyrroles, such as 2-acyl-N-sulfonylpyrroles, has shown that specific hydride reagents can selectively reduce one functional group in the presence of others. nih.gov Similar selectivity would be crucial for the reduction of the sulfinyl group on the pyrrole core without affecting the ring itself.
The sulfinyl group is known to undergo elimination and rearrangement reactions, most notably the Pummerer rearrangement. wikipedia.org This reaction typically occurs when a sulfoxide with an α-hydrogen is treated with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA). The reaction proceeds through an electrophilic thionium (B1214772) ion intermediate. wikipedia.org
In the context of this compound, the classic Pummerer rearrangement is not possible as there are no α-hydrogens on the methyl group. However, related "interrupted Pummerer" reactions are highly relevant. rsc.org When the sulfoxide is activated with an anhydride, the electron-rich pyrrole ring itself can act as the nucleophile, attacking the sulfur atom. This can lead to the formation of stable pyrrolylsulfonium salts, which are versatile intermediates for cross-coupling reactions. rsc.org This intramolecular cyclization pathway represents a powerful method for activating the pyrrole system. mtu.edursc.org
Synthesis of Complex Pyrrole Architectures via this compound as a Synthon
The utility of this compound as a synthon is rooted in the reactivity of the sulfinyl group, which can be manipulated to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the elaboration of the pyrrole scaffold into more complex structures that are of interest in medicinal chemistry and materials science.
The methanesulfinyl group at the C3-position can be a key facilitator in the construction of fused heterocyclic systems, where the pyrrole ring is annulated with another ring. This is often achieved through reactions that leverage the sulfinyl moiety as a leaving group or as a participant in cyclization reactions.
One potential strategy for the synthesis of fused heterocycles involves the intramolecular Pummerer reaction. organicreactions.orgdocumentsdelivered.compsu.eduresearchgate.netdocumentsdelivered.com This reaction typically involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an anhydride. organicreactions.orgresearchgate.net In the context of a suitably substituted this compound, an intramolecular variant of this reaction could lead to the formation of a new ring fused to the pyrrole core. For instance, a pyrrole derivative bearing a nucleophilic side chain at the N1 or C2 position could undergo an intramolecular cyclization, with the sulfinyl group acting as an electrophilic trigger upon activation. While direct examples with this compound are not extensively documented, the principle has been demonstrated in related systems, such as the preparation of pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazin-9-ones. documentsdelivered.com
Another approach involves cycloaddition reactions where the pyrrole ring acts as a diene. Pyrroles are generally considered poor dienes in Diels-Alder reactions due to their aromatic character. thieme-connect.deresearchgate.net However, the electronic nature of substituents can influence their reactivity. An electron-withdrawing sulfinyl or sulfonyl group at the C3-position could potentially modulate the dienic character of the pyrrole ring, facilitating [4+2] cycloadditions with suitable dienophiles to construct fused systems. researchgate.netnih.govnih.gov For example, the reaction of a 3-sulfonyl-1H-pyrrole derivative with an activated alkyne could, in principle, lead to the formation of a pyrrolo-fused system after subsequent transformations. The synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines has been achieved starting from 4-aroyl pyrroles, demonstrating the feasibility of building fused systems from functionalized pyrroles. nih.govrudn.ru
The following table provides a conceptual overview of potential strategies for the synthesis of fused heterocycles from this compound derivatives.
| Reaction Type | Pyrrole Derivative | Reactant/Conditions | Potential Fused Product | Reference Principle |
|---|---|---|---|---|
| Intramolecular Pummerer Reaction | N-Acyl-3-methanesulfinyl-1H-pyrrole with a nucleophilic side chain | Acetic anhydride or other activators | Pyrrolo-fused thiazinone | documentsdelivered.com |
| [4+2] Cycloaddition | 3-Methanesulfonyl-1H-pyrrole (from oxidation of the sulfinyl compound) | Activated alkyne or alkene | Substituted dihydroindole or related fused systems | researchgate.netnih.gov |
| Condensation/Cyclization | This compound-2-carbaldehyde | Hydrazine or substituted hydrazines | Pyrrolo[2,3-d]pyridazine | nih.govrudn.ru |
The 3-methanesulfinyl group can also serve as a versatile handle for the introduction of multiple substituents onto the pyrrole ring, leading to the formation of poly-substituted pyrroles. These highly decorated pyrroles are valuable scaffolds in various fields of chemical research.
One of the key strategies involves the metal-catalyzed cross-coupling reactions. nih.govrwth-aachen.de Although direct examples with this compound are not abundant in the literature, the corresponding sulfonyl derivative, 3-methanesulfonyl-1H-pyrrole, could potentially undergo cross-coupling reactions. The sulfonyl group can act as a leaving group under specific catalytic conditions, allowing for the introduction of various substituents at the C3-position. This approach would be analogous to the use of other leaving groups like halides or triflates in traditional cross-coupling reactions.
Furthermore, the methanesulfinyl group can influence the regioselectivity of electrophilic substitution reactions on the pyrrole ring. The presence of this group can direct incoming electrophiles to specific positions, enabling a controlled, stepwise introduction of multiple substituents. Subsequent removal or transformation of the sulfinyl group would then yield the desired polysubstituted pyrrole. The synthesis of polysubstituted pyrroles has been achieved from precursors like 3-oxo pyrrolidines, which are then aromatized. nih.gov
The reactivity of the sulfinyl group itself can be exploited. For instance, conversion of the sulfinyl group to a better leaving group, such as a sulfonium (B1226848) salt, could facilitate nucleophilic substitution at the C3-position. This would allow for the introduction of a wide range of functional groups.
The following table outlines potential synthetic routes to poly-substituted pyrroles starting from this compound.
| Synthetic Strategy | Intermediate | Reaction/Reagents | Resulting Substituent Pattern | Reference Principle |
|---|---|---|---|---|
| Cross-Coupling Reaction | 3-Methanesulfonyl-1H-pyrrole | Palladium or Nickel catalyst, organometallic reagent (e.g., boronic acid) | 3-Aryl or 3-alkyl-1H-pyrrole | nih.govrwth-aachen.de |
| Directed Electrophilic Substitution | This compound | Electrophile (e.g., halogenating agent, acylating agent) | Regioselective introduction of a second substituent | - |
| Nucleophilic Aromatic Substitution | Activated this compound (e.g., as a sulfonium salt) | Nucleophile (e.g., amine, alkoxide) | Introduction of a nucleophilic substituent at the C3-position | - |
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activity and mechanistic insights of the chemical compound “this compound” that aligns with the detailed outline requested.
Research and publications on pyrrole derivatives are extensive; however, studies focusing specifically on the biological target interactions, cellular effects, and use as chemical probes for the 3-methanesulfinyl substituted variant of the 1H-pyrrole ring are not present in the public domain. The provided outline requires in-depth data from molecular docking, structure-activity relationship (SAR) studies, cellular pathway analysis, and cytotoxicity mechanisms, none of which are available for this particular compound.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the requested structure and focuses solely on “this compound”.
Vii. Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies and Sustainable Chemistry for Pyrrole (B145914) Derivatives
The synthesis of functionalized pyrroles is a mature field, yet the drive for more efficient, sustainable, and versatile methods continues. lucp.netrsc.org Traditional methods like the Paal-Knorr and Hantzsch syntheses are being supplemented and, in some cases, replaced by greener alternatives. lucp.netresearchgate.net For a molecule like 3-methanesulfinyl-1H-pyrrole, these novel approaches could offer significant advantages in terms of yield, purity, and environmental impact.
Future synthetic research could focus on:
Green Solvents and Catalysts: The use of water, ionic liquids, or deep eutectic solvents could replace traditional volatile organic compounds. lucp.net Furthermore, the development of biocatalysts or metal-organic frameworks (MOFs) could lead to highly selective and efficient syntheses. researchgate.net An iridium-catalyzed synthesis has been shown to be a sustainable method for producing pyrroles from renewable resources like secondary alcohols and amino alcohols. nih.gov
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields. researchgate.net Microwave-assisted synthesis, for instance, has been successfully employed in the Paal-Knorr synthesis of various pyrrole derivatives. researchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This would be particularly beneficial for the industrial production of pyrrole-based pharmaceuticals or materials.
C-H Functionalization: Direct functionalization of the pyrrole ring is a powerful strategy for introducing the methanesulfinyl group or other desired substituents in a single step, avoiding the need for pre-functionalized starting materials. acs.org
Multicomponent Reactions (MCRs): MCRs, such as the Van Leusen reaction using Tosylmethyl isocyanide (TosMIC), provide a convergent and atom-economical route to highly substituted pyrroles. nih.govmdpi.com This approach could be adapted for the synthesis of complex derivatives of this compound.
A comparative table of traditional versus emerging synthetic methods for pyrrole derivatives is presented below:
| Feature | Traditional Methods (e.g., Paal-Knorr) | Emerging Green Methods |
| Solvents | Often require harsh organic solvents | Water, ionic liquids, solvent-free |
| Catalysts | Strong acids or bases | Biocatalysts, metal-organic frameworks, nano-catalysts |
| Energy Input | Often requires high temperatures and long reaction times | Microwave, ultrasound, photochemistry |
| Atom Economy | Can be moderate to low | Often higher due to fewer steps and byproducts |
| Scalability | Can be challenging | Amenable to flow chemistry for easier scale-up |
Advanced Computational Approaches in Design and Prediction of Pyrrole Reactivity and Properties
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For a novel compound like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications before extensive experimental work is undertaken.
Key computational approaches for future research include:
Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structure of this compound. researchgate.netnih.gov This includes determining bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its reactivity. researchgate.net DFT can also be used to simulate spectroscopic properties (e.g., NMR, IR, UV-Vis) to aid in experimental characterization. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By developing QSAR models for a library of pyrrole derivatives containing the methanesulfinyl group, it would be possible to predict the biological activity of new, unsynthesized analogs and prioritize them for synthesis. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or receptor. mdpi.com For this compound, molecular docking could be used to screen for potential protein targets and to understand the molecular basis of its biological activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological macromolecules or materials over time. acs.org This can be particularly useful for understanding the mechanism of action of a drug or the stability of a material.
The following table summarizes the potential applications of different computational methods for studying this compound:
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Guiding synthesis, understanding reaction mechanisms |
| QSAR | Biological activity | Designing new bioactive compounds, lead optimization |
| Molecular Docking | Binding affinity and mode to biological targets | Identifying potential drug targets, virtual screening |
| Molecular Dynamics (MD) | Conformational changes, interaction stability | Understanding drug-receptor interactions, material stability |
Interdisciplinary Research at the Interface of Chemistry and Biology for Pyrrole Applications
The true potential of this compound can only be unlocked through collaborative research that bridges the gap between chemistry and biology. The pyrrole scaffold is a well-established pharmacophore found in numerous natural products and synthetic drugs. biolmolchem.commdpi.comnih.gov The introduction of a methanesulfinyl group could modulate the biological activity of the pyrrole ring in unique ways.
Future interdisciplinary research should focus on:
Drug Discovery: Pyrrole derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govscitechnol.com High-throughput screening of this compound and its analogs against a panel of biological targets could lead to the discovery of new drug candidates. nih.govontosight.ai For instance, some pyrrole derivatives have been investigated as inhibitors of enzymes like HMG-CoA reductase and Aurora A kinase. mdpi.comnih.gov
Chemical Biology: The development of fluorescently labeled or biotinylated derivatives of this compound could create powerful chemical probes to study biological processes. These probes could be used to identify new protein targets or to visualize the distribution of the compound within cells.
Materials Science: Pyrrole-based polymers are known for their conducting properties. The methanesulfinyl group could influence the electronic properties of such polymers, leading to the development of new materials for sensors, organic electronics, or energy storage devices.
The table below highlights potential therapeutic areas for the investigation of this compound based on the known activities of other pyrrole derivatives.
| Therapeutic Area | Known Bioactive Pyrrole Derivatives | Potential Role of this compound |
| Oncology | Sunitinib, Axitinib | Inhibition of protein kinases, induction of apoptosis mdpi.com |
| Infectious Diseases | Pyrrolnitrin | Antibacterial and antifungal activity scitechnol.com |
| Inflammatory Diseases | Tolmetin | Inhibition of cyclooxygenase (COX) enzymes |
| Neurological Disorders | - | Modulation of neurotransmitter receptors or enzymes nih.gov |
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 3-methanesulfinyl-1H-pyrrole derivatives?
- Methodological Answer: Synthesis requires precise control of parameters such as temperature (e.g., −30°C for electrophilic substitutions), solvent selection (e.g., THF or xylene for polar aprotic environments), and reaction time (e.g., 25–30 hours for multi-step reactions). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm final product integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: High-resolution NMR (¹H/¹³C) identifies proton and carbon environments, particularly the sulfinyl group’s electronic effects. IR spectroscopy detects functional groups (e.g., S=O stretching at ~1050 cm⁻¹). High-performance liquid chromatography (HPLC) assesses purity, and mass spectrometry (MS) verifies molecular weight .
Q. How does the sulfinyl group influence the stability of this compound under varying pH conditions?
- Methodological Answer: The sulfinyl moiety’s oxidation sensitivity necessitates inert atmospheres (e.g., nitrogen) during synthesis. Stability studies in buffered solutions (pH 3–10) with UV-Vis or HPLC monitoring can track degradation pathways. Acidic conditions may protonate the pyrrole ring, altering reactivity .
Advanced Research Questions
Q. What computational strategies resolve electronic and conformational properties of this compound?
- Methodological Answer: Density functional theory (DFT) calculations predict electronic distributions, while X-ray crystallography (e.g., single-crystal analysis) reveals bond angles and sulfinyl group geometry. Molecular docking studies assess interactions with biological targets like tubulin or enzymes .
Q. How can conflicting bioactivity data for sulfinyl-pyrrole analogs be reconciled?
- Methodological Answer: Discrepancies may arise from purity variations (e.g., residual solvents) or assay conditions (e.g., cell line specificity). Validate via orthogonal assays (e.g., tubulin polymerization inhibition vs. cytotoxicity screening) and quantify impurities using HPLC-MS. Cross-reference with crystallographic data to confirm structural consistency .
Q. What are the mechanistic insights into the sulfinyl group’s role in reaction selectivity?
- Methodological Answer: The sulfinyl group acts as a directing group in electrophilic substitutions, enhancing regioselectivity. Kinetic studies (e.g., varying substituents on the pyrrole ring) paired with Hammett plots quantify electronic effects. Competitive reactions with/without sulfinyl protection (e.g., using methylthio analogs) isolate its influence .
Q. How do steric and electronic factors affect the catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer: Steric hindrance from the sulfinyl group can limit catalyst accessibility. Electronic effects are probed via substituent variation (e.g., electron-withdrawing groups on the pyrrole ring) and monitored via reaction kinetics. Compare yields and turnover frequencies (TOF) under standardized Pd-catalyzed conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
